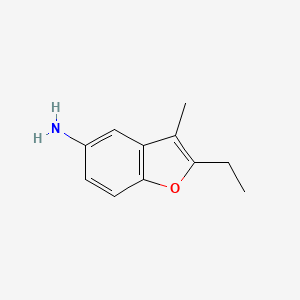

2-Ethyl-3-methyl-1-benzofuran-5-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-3-methyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-10-7(2)9-6-8(12)4-5-11(9)13-10/h4-6H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLMPRDYQYURGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Ethyl 3 Methyl 1 Benzofuran 5 Amine

Strategies for the Construction of the 2-Ethyl-3-methyl-1-benzofuran Skeleton

The formation of the 2,3-disubstituted benzofuran (B130515) core is a critical step that can be achieved through several established and innovative synthetic methodologies.

Classical Heterocyclic Annulation Approaches (e.g., from o-hydroxyacetophenones, salicylaldehydes)

Classical methods for benzofuran synthesis often rely on the cyclization of appropriately substituted phenolic precursors. For instance, the reaction of a salicylaldehyde (B1680747) derivative with chloroacetone (B47974) in the presence of a base like potassium carbonate can yield a 2-acetylbenzofuran (B162037) intermediate. researchgate.net While this provides a foundational route, achieving the specific 2-ethyl-3-methyl substitution pattern often requires multi-step sequences.

Another traditional approach involves the acid-catalyzed reaction of salicyl alcohols with furans, leading to the formation of the benzofuran ring system. researchgate.net The Perkin rearrangement and related reactions starting from o-hydroxyaryl ketones also represent classical pathways to benzofurans. These methods, while foundational, may sometimes be limited by harsh reaction conditions and lower yields compared to more modern techniques.

A catalyst-free method has been developed for the synthesis of benzofuran derivatives by reacting nitroepoxides with salicylaldehydes. nih.gov This reaction proceeds in the presence of potassium carbonate in DMF at elevated temperatures. nih.gov

Transition Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Palladium, Copper, Rhodium-mediated syntheses)

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, higher yields, and greater functional group tolerance. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for constructing the benzofuran scaffold. nih.govacs.org One common strategy involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the 2,3-disubstituted benzofuran. acs.orgnih.gov Palladium-catalyzed oxidative annulation of phenols with internal alkynes is another powerful method for creating 2,3-disubstituted benzofurans. acs.org Furthermore, palladium-catalyzed enolate arylation provides a one-pot synthesis of differentially substituted benzofurans. acs.org Other palladium-catalyzed approaches include the reaction of 1,6-enynes with disilanes and the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates. rsc.orgunicatt.it

Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. rsc.org Copper-mediated oxidative annulation of phenols with unactivated internal alkynes is a notable example. rsc.org One-pot procedures involving copper catalysts can facilitate the aerobic oxidative cyclization of phenols and alkynes to produce polysubstituted benzofurans. rsc.org Copper iodide, often used as a co-catalyst with palladium in Sonogashira couplings, can also be used as the primary catalyst in reactions of o-hydroxy aldehydes, amines, and alkynes to yield amino-substituted benzofurans. acs.orgnih.gov

Rhodium-Mediated Syntheses: Rhodium catalysts have enabled novel pathways to benzofuran derivatives. nih.gov For example, cationic rhodium(I) complexes can catalyze the [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes to form fused benzofuran structures. nih.govacs.org Rhodium-catalyzed vinylene transfer from vinylene carbonate to m-salicylic acid derivatives allows for the selective synthesis of C4-functionalized benzofurans. acs.orgnih.gov

Table 1: Comparison of Transition Metal-Catalyzed Methods for Benzofuran Synthesis

| Catalyst | Typical Reactants | Key Features |

|---|---|---|

| Palladium | o-Iodophenols and alkynes; Phenols and internal alkynes; 1,6-enynes and disilanes | High efficiency, broad substrate scope, enables one-pot procedures. nih.govacs.orgrsc.org |

| Copper | Phenols and alkynes; o-Hydroxy aldehydes, amines, and alkynes | Cost-effective, green chemistry potential, can be used in one-pot aerobic oxidations. acs.orgnih.govrsc.orgrsc.org |

| Rhodium | Phenol-linked 1,6-diynes and alkynes; m-Salicylic acid derivatives and vinylene carbonate | Enables synthesis of complex fused systems and specifically functionalized benzofurans. acs.orgnih.govacs.orgnih.gov |

Advanced Synthetic Techniques for Benzofuran Core Assembly (e.g., Microwave-assisted synthesis, Hypervalent Iodine Reagents)

Modern synthetic chemistry has introduced advanced techniques that can significantly improve the efficiency and environmental friendliness of benzofuran synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. sapub.org The synthesis of 2,3-disubstituted benzofurans via Sonogashira coupling conditions can be significantly enhanced by using microwave assistance. nih.gov This technique has also been successfully applied to the synthesis of benzofuran-3(2H)-ones. nih.govresearchgate.netsemanticscholar.org

Hypervalent Iodine Reagents: Hypervalent iodine reagents have emerged as powerful tools for oxidative cyclization reactions, providing a metal-free alternative for benzofuran synthesis. organic-chemistry.org For instance, the iodine(III)-catalyzed oxidative cyclization of o-hydroxystilbenes using (diacetoxyiodo)benzene (B116549) as a catalyst can produce 2-arylbenzofurans in good to excellent yields. researchgate.netorganic-chemistry.org These reagents can also mediate Pummerer-type reactions to form 2-methylbenzofuran (B1664563) derivatives. semanticscholar.org

Introduction and Functionalization of the C-5 Amine Moiety in Benzofurans

Once the 2-ethyl-3-methyl-1-benzofuran skeleton is in place, the next crucial step is the introduction of the amine group at the C-5 position.

Regioselective Nitration and Subsequent Reduction Strategies

A common and reliable method for introducing an amino group onto an aromatic ring is through a two-step nitration-reduction sequence.

Nitration: The regioselective nitration of the benzofuran ring is the first step. The directing effects of the existing substituents on the ring will determine the position of nitration. For the 2-ethyl-3-methyl-1-benzofuran, the electron-donating nature of the alkyl groups and the oxygen atom of the furan (B31954) ring will influence the position of electrophilic attack. Careful control of reaction conditions, such as the choice of nitrating agent (e.g., nitric acid, acetyl nitrate) and temperature, is crucial to achieve the desired 5-nitro derivative.

Reduction: The resulting 5-nitro-2-ethyl-3-methyl-1-benzofuran can then be reduced to the corresponding 5-amino derivative. A variety of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is generally a clean and high-yielding method.

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective for the reduction of nitroarenes.

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for this reduction.

Direct Amination Approaches and Methodological Challenges

Directly introducing an amino group onto the benzofuran ring at the C-5 position is a more atom-economical but often more challenging approach.

Direct Amination Methods: Modern organic synthesis has seen the development of direct C-H amination reactions, often employing transition metal catalysts. However, achieving high regioselectivity on a complex heterocyclic system like 2-ethyl-3-methyl-1-benzofuran can be difficult. The inherent reactivity of different C-H bonds on the benzofuran ring makes it challenging to selectively functionalize the C-5 position.

Methodological Challenges: The primary challenges in direct amination include:

Regioselectivity: Controlling the position of amination is a major hurdle. The presence of multiple potential reaction sites can lead to a mixture of isomers, making purification difficult and lowering the yield of the desired product. numberanalytics.com

Catalyst Deactivation: The nitrogen-containing products can sometimes coordinate to the metal catalyst, leading to its deactivation and incomplete reaction.

Substrate Scope: Many direct amination methods have a limited substrate scope and may not be applicable to highly substituted benzofurans.

Table 2: Comparison of Methods for Introducing the C-5 Amine Group

| Method | Advantages | Disadvantages |

|---|---|---|

| Nitration-Reduction | Reliable and well-established; High yields are often achievable; Good regiocontrol in many cases. | Two-step process; Use of strong acids and potentially hazardous reagents. |

| Direct Amination | More atom-economical (one step); Potentially more environmentally friendly. | Difficult to control regioselectivity; Catalyst deactivation can be an issue; Limited substrate scope. numberanalytics.com |

Transformation of Other Functional Groups to the Amine at C-5 (e.g., Sandmeyer reaction derived precursors)

The introduction of an amine group at the C-5 position of the 2-ethyl-3-methyl-1-benzofuran ring is a key synthetic step that can be achieved through the transformation of other functional groups. A prevalent and effective method involves the reduction of a nitro group. This two-step process typically begins with the nitration of the benzofuran ring to introduce a nitro group (-NO₂) at the C-5 position, followed by its reduction to the desired primary amine (-NH₂). nih.gov

Another versatile strategy involves the use of precursors derived from the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org This reaction allows for the conversion of an aryl amine into an aryl halide or other functionalities via a diazonium salt intermediate. nih.gov For instance, a precursor molecule with an existing amine group can be converted into a diazonium salt. This salt can then be transformed into a variety of functional groups, such as nitriles (-CN) or azides (-N₃), using copper(I) cyanide or sodium azide (B81097), respectively. These groups can subsequently be reduced to the primary amine. This multi-step approach, while more complex, offers a powerful route for introducing the C-5 amine when direct nitration is not feasible or yields are low.

The general pathways can be summarized as:

Nitration-Reduction: Benzofuran → 5-Nitrobenzofuran → 5-Aminobenzofuran

From Sandmeyer Precursors: 5-Aminobenzofuran precursor → 5-Diazonium salt → 5-Cyano/Azido-benzofuran → 5-Aminobenzofuran

Preparation of Structural Analogs and Derivatives of 2-Ethyl-3-methyl-1-benzofuran-5-amine

Structural modification of this compound allows for the systematic exploration of structure-activity relationships and the development of new compounds with tailored properties. These modifications can be made to the furan ring, the benzene (B151609) ring, or the amine group itself.

A common synthetic strategy involves the halogenation of the side-chain alkyl groups, particularly the methyl group at C-3. rsc.org Using reagents like N-bromosuccinimide (NBS), the methyl group can be converted to a bromomethyl (-CH₂Br) group. This transformation is highly valuable as the resulting bromomethyl derivative serves as a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide array of new functional groups at the C-3 position. This allows for the extension of the carbon chain or the introduction of other heteroatoms, significantly diversifying the available analogs.

| Position | Original Substituent | Modification Reaction | Modified Substituent | Purpose |

| C-2 | Ethyl | Alkyl chain variation | e.g., Methyl, Propyl, Butyl | Modulate lipophilicity and activity |

| C-3 | Methyl | Side-chain halogenation | Bromomethyl (-CH₂Br) | Create a reactive site for further derivatization |

Modifying the benzene portion of the benzofuran scaffold is a key strategy for fine-tuning the electronic and steric properties of the molecule. Introducing various substituents can significantly impact biological activity. rsc.org

Halogenation: The incorporation of halogen atoms such as bromine and chlorine onto the benzene ring is a common modification. nih.gov Halogenation can alter the lipophilicity and metabolic stability of the compound. For instance, the presence of bromo substituents at the C-5 position has been associated with excellent antibacterial activity in some benzofuran derivatives. nih.gov

Methoxy (B1213986) Group Incorporation: The addition of methoxy (-OCH₃) groups is another widely used derivatization technique. The position of the methoxy group can have a profound effect on the molecule's potency and activity. nih.gov For example, studies on related benzofuran structures have shown that a methoxy group at the C-6 position can lead to greater potency compared to substitution at the C-7 position. nih.gov The synthesis of these derivatives often starts with appropriately substituted phenols or salicylaldehydes, which are then used to construct the benzofuran ring system. mdpi.comgoogle.com

| Substituent | Position(s) | Effect on Properties |

| Halogens (Br, Cl) | C-5, C-7 | Increases lipophilicity; can enhance antibacterial activity. nih.gov |

| Methoxy (-OCH₃) | C-6, C-7 | Modulates electronic properties and biological potency. nih.gov |

The primary amine at the C-5 position is a reactive handle that allows for a multitude of chemical transformations, including acylation and alkylation. These reactions convert the primary amine into secondary or tertiary amines, amides, sulfonamides, and other functional groups, which can drastically alter the compound's physicochemical properties and biological interactions. nih.gov

Acylation: This involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. This transformation can be crucial for biological activity, as seen in related structures where the introduction of an amide linkage is a key step in creating potent derivatives. nih.gov

Alkylation: The amine can be alkylated to introduce one or two alkyl groups, forming secondary or tertiary amines. This modification increases the steric bulk and basicity of the nitrogen atom, which can influence receptor binding and pharmacokinetic profiles. Palladium-catalyzed reactions are often employed for the efficient synthesis of 2-(aminomethyl)benzofurans from various amines, demonstrating a versatile method for N-alkylation. unicatt.it

| Reaction | Reagent Type | Resulting Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide (-NHCOR) |

| Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide (-NHSO₂R) |

A modern strategy in medicinal chemistry is the design of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to create a single entity with potentially synergistic or multi-target activity. researchgate.netrsc.org The this compound scaffold is an excellent candidate for this approach due to its inherent biological relevance and the synthetic accessibility of its functional groups.

By utilizing the amine group or other positions on the benzofuran ring, the scaffold can be linked to other heterocyclic systems known for their pharmacological properties. Examples of moieties that have been hybridized with benzofurans include:

Chalcones: Benzofuran-chalcone hybrids have been investigated as potential agents for treating Alzheimer's disease. researchgate.net

Stilbenes: Benzofuran–stilbene hybrids have been studied for their antioxidant properties. rsc.org

Imidazole and Quinazolinone: These heterocycles have been combined with the benzofuran core to create novel compounds with potential cytotoxic activities against cancer cell lines. nih.govrsc.org

Triazoles: Click chemistry has been used to synthesize benzofuran-triazole hybrids, which have shown promising antifungal activity. rsc.org

This molecular hybridization approach allows for the creation of novel chemical entities with enhanced efficacy, improved selectivity, and potentially reduced drug resistance. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-Ethyl-3-methyl-1-benzofuran-5-amine, ¹H NMR spectroscopy would be used to identify all unique proton environments. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the amine (-NH₂) protons, and the aliphatic protons of the ethyl and methyl groups. Key features would include:

Chemical Shifts (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the ethyl and methyl protons would be in the upfield region (typically 1.0-3.0 ppm).

Integration: The area under each signal, which is proportional to the number of protons it represents.

Splitting Patterns (Multiplicity): The splitting of signals due to spin-spin coupling with neighboring protons, revealing which protons are adjacent to one another. For example, the ethyl group would likely appear as a quartet and a triplet.

¹³C NMR spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum for this compound would display a single peak for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized aromatic and furan (B31954) carbons and the sp³-hybridized carbons of the ethyl and methyl substituents.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be indispensable for assembling the complete structure. COSY would establish proton-proton connectivities, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two to three bonds away, respectively, confirming the substitution pattern on the benzofuran (B130515) core.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and contains hypothetical data based on typical values for similar structures, as experimental data is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₂ | ~2.7, quartet, 2H | ~20-25 |

| Ethyl-CH₃ | ~1.3, triplet, 3H | ~10-15 |

| Methyl-CH₃ | ~2.2, singlet, 3H | ~8-12 |

| Aromatic-H4 | ~7.0-7.2, doublet | ~110-115 |

| Aromatic-H6 | ~6.7-6.9, doublet of doublets | ~115-120 |

| Aromatic-H7 | ~6.9-7.1, doublet | ~105-110 |

| Amine-NH₂ | ~3.5-4.5, broad singlet, 2H | N/A |

| Furan-C2 | N/A | ~155-160 |

| Furan-C3 | N/A | ~115-120 |

| Benzene-C3a | N/A | ~125-130 |

| Benzene-C4 | N/A | ~110-115 |

| Benzene-C5 | N/A | ~140-145 |

| Benzene-C6 | N/A | ~115-120 |

| Benzene-C7 | N/A | ~105-110 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₁₃NO), the exact mass of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺) would be measured and compared to the theoretically calculated value. Public chemical databases predict the monoisotopic mass to be approximately 175.0997 g/mol . uni.lu An HRMS experiment would aim to confirm this value with an error of less than 5 ppm, providing strong evidence for the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, characteristic losses (e.g., loss of a methyl or ethyl group) can be identified. This fragmentation data provides valuable structural information that complements NMR findings and helps to distinguish between isomers. chemicalbook.comresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data (Note: Values are based on theoretical calculations as experimental data is unavailable.)

| Ion Species | Calculated m/z |

|---|---|

| [M]⁺ | 175.09971 |

| [M+H]⁺ | 176.10700 |

| [M+Na]⁺ | 198.08894 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

An IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include:

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H stretching: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl and methyl groups, and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band, likely in the 1000-1250 cm⁻¹ range, corresponding to the aryl-ether linkage of the benzofuran system.

N-H bending: A band around 1600 cm⁻¹.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and conjugated systems. The benzofuran moiety, being an aromatic chromophore, would give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the ring. The presence of the electron-donating amine group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzofuran. Solvatochromic studies, involving measuring the spectrum in solvents of varying polarity, could provide insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. XRD analysis provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry and stereochemistry. chemicalbook.com

If suitable crystals of this compound were grown, XRD would reveal:

The planarity of the benzofuran ring system.

The precise orientation of the ethyl and methyl substituents.

The geometry of the amine group.

Information on intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules pack together in the crystal lattice. This data is crucial for understanding the solid-state properties of the material.

Computational Chemistry and in Silico Modeling of 2 Ethyl 3 Methyl 1 Benzofuran 5 Amine and Its Analogs

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are employed to investigate the intrinsic properties of molecules at the electronic level. These studies are fundamental to understanding the stability, reactivity, and spectroscopic characteristics of 2-Ethyl-3-methyl-1-benzofuran-5-amine.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govresearchgate.net By utilizing functionals such as B3LYP or M06-2X combined with appropriate basis sets like 6-311++G(d,p), the geometry of this compound can be optimized to its lowest energy state. nih.govajchem-a.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The optimized structure is confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in vibrational analysis. nih.gov These ground-state properties are the foundation for further computational analysis.

Table 1: Predicted Ground State Properties of this compound (Illustrative DFT Data)

| Property | Value | Unit |

|---|---|---|

| Total Energy | -1570.25 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| C-O Bond Length (furan) | 1.37 | Ångströms (Å) |

| C-N Bond Length (amine) | 1.40 | Ångströms (Å) |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for identifying the reactive sites of a molecule. ajchem-a.com The MEP surface visualizes the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. acs.org For this compound, the MEP map would likely highlight the nitrogen atom of the amine group and the oxygen atom of the benzofuran (B130515) ring as key sites for electrophilic interactions and hydrogen bonding. ajchem-a.com

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into chemical reactivity. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and polarizability; a smaller gap suggests higher reactivity. jetir.org

Table 2: Frontier Molecular Orbital Properties (Illustrative DFT Data)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -5.85 | eV |

| LUMO Energy | -0.95 | eV |

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate the computed structure. researchgate.net Theoretical vibrational frequencies corresponding to infrared (IR) spectra can be calculated, although they are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental findings. researchgate.netajchem-a.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing further structural confirmation. researchgate.net

Conformational analysis helps in identifying the most stable spatial arrangements of the molecule. For flexible structures like the ethyl group in this compound, potential energy surface scans can be performed to identify low-energy conformers and the rotational barriers between them.

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch (Amine) | 3450 | 3316 | 3320 |

| C=C Stretch (Aromatic) | 1610 | 1547 | 1550 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with its environment over time. These simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov By placing the molecule in a simulated environment, such as a solvent box of water, MD can reveal how the solvent affects its structure and flexibility. This is crucial for understanding how the compound behaves in a biological medium. Furthermore, MD simulations can elucidate the stability of ligand-protein complexes, showing how the ligand adapts its conformation within a binding site and mapping key interactions. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.net The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For novel compounds like this compound, or its analogs, molecular docking can be used to screen libraries of known protein structures to identify putative biological targets. Benzofuran derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and anti-Alzheimer properties, by targeting enzymes like kinases, thymidylate synthase, or acetylcholinesterase (AChE). ptfarm.plnih.gov

Once a potential target is identified, docking studies provide detailed characterization of the binding site. The analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues. nih.govacs.org This information is critical for explaining the structure-activity relationship (SAR) and for designing more potent and selective analogs.

Table 4: Putative Biological Targets for Benzofuran Analogs and Illustrative Docking Scores

| Protein Target | PDB ID | Biological Role | Illustrative Binding Energy (kcal/mol) |

|---|---|---|---|

| Thymidylate Synthase | 1H2W | Anticancer Target ptfarm.pl | -8.5 |

| Acetylcholinesterase (AChE) | 4EY7 | Anti-Alzheimer Target nih.gov | -9.2 |

| DNA Gyrase | 1KZN | Antibacterial Target mdpi.com | -7.9 |

Prediction of Binding Modes and Affinities

The prediction of how a ligand, such as this compound, interacts with a biological target is a cornerstone of computational drug design. Molecular docking is a primary method used to forecast the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This prediction is crucial for understanding the basis of its potential biological activity.

For benzofuran derivatives, docking studies have been successfully employed to predict binding modes within the active sites of various enzymes. For instance, in studies targeting enzymes like tyrosinase, benzofuran compounds have shown robust interactions and high binding affinities. mdpi.com The binding mode analysis for an analog, BF5, revealed a binding affinity score of -13.30 Kcal/mol, with key interactions including conventional and carbon-hydrogen bonds with residues such as HIS202, HIS367, GLN376, and MET374. mdpi.com

In the context of this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm would then sample a multitude of possible conformations of the ligand within the receptor's binding site, scoring each based on a force field. The resulting poses would be analyzed to identify the most energetically favorable binding mode. Key interactions would likely involve the amine group at the 5-position forming hydrogen bonds, while the benzofuran ring and its ethyl and methyl substituents could engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein. nih.gov The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is calculated to quantify the strength of the interaction, providing a measure of the ligand's potential potency.

| Computational Method | Objective | Predicted Interactions for this compound | Key Parameters |

|---|---|---|---|

| Molecular Docking | Predict binding orientation and affinity. | Hydrogen bonds (5-amine), hydrophobic interactions (benzofuran ring, ethyl/methyl groups). | Binding Energy (kcal/mol), Docking Score. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-receptor complex over time. | Analysis of conformational changes and persistent interactions. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). |

| MM/GBSA & MM/PBSA | Calculate binding free energy. | Decomposition of energy contributions from specific residues. | Binding Free Energy (ΔGbind). |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. semanticscholar.orgmdpi.comnih.gov For benzofuran derivatives, SAR studies have revealed that substitutions at various positions on the benzofuran core can significantly modulate their pharmacological properties, including anticancer and anti-Alzheimer's activities. semanticscholar.orgnih.gov The core idea is that specific structural features, or "pharmacophores," are responsible for the desired biological effect.

For this compound, the SAR would explore how variations in the substituents at positions 2, 3, and 5, as well as on the benzene (B151609) ring, affect its activity. For example:

Position 5: The amine group is a potential hydrogen bond donor and can be crucial for anchoring the molecule in the active site of a target protein. Its modification could drastically alter binding affinity.

Positions 2 and 3: The ethyl and methyl groups contribute to the molecule's lipophilicity and steric profile. Altering the size and nature of these alkyl groups can influence how the molecule fits into a binding pocket and can impact its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov The generation of a pharmacophore hypothesis for this compound and its analogs would typically involve the following steps:

Training Set Selection: A diverse set of benzofuran analogs with known biological activities (both active and inactive) is selected.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features among the active molecules are identified. These features can include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (Hyd), aromatic rings (RA), and positive/negative ionizable groups.

Hypothesis Generation: A computational algorithm aligns the active molecules and generates several hypothetical pharmacophore models that map these common features in 3D space.

Scoring and Validation: The generated hypotheses are scored based on how well they map the features of the active compounds while excluding the inactive ones. The best hypothesis is then validated using statistical methods like Fischer's randomization and by its ability to predict the activity of a separate "test set" of compounds not used in model generation. nih.gov

For benzofuran derivatives, pharmacophore models have been successfully generated to identify key features for various biological activities. For instance, a 3D-QSAR study on dibenzofuran derivatives identified a model consisting of one aromatic ring, three hydrophobic features, and two hydrogen bond acceptors as crucial for inhibitory activity against PTP-MEG2. nih.gov

Descriptor-based QSAR models use molecular descriptors to quantify the physicochemical properties of molecules and correlate them with biological activity. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

A 2D-QSAR study on benzofuran-based vasodilators successfully developed a statistically significant model using four descriptors. nih.gov The model, developed using the Best Multiple Linear Regression (BMLR) method, showed a high correlation coefficient (R² = 0.816), indicating its predictive power. nih.gov The key descriptors in this model included "maximum e-e repulsion for a C-O bond" and "Maximum resonance energy for a C-N bond," highlighting the importance of electronic properties in determining the vasodilatory activity of these compounds. nih.gov

For a series of analogs of this compound, a QSAR model could be developed as follows:

A dataset of analogs with measured biological activity (e.g., IC50 values) is compiled.

A wide range of molecular descriptors is calculated for each analog.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to select the most relevant descriptors and build a predictive equation.

The model is rigorously validated to ensure its robustness and predictive ability for new, untested compounds.

| QSAR Model Parameter | Description | Significance |

|---|---|---|

| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | A value closer to 1 indicates a better fit of the model to the data. An R² of 0.816 means the model explains 81.6% of the activity variance. nih.gov |

| R²cv (Cross-Validated R²) | A measure of the model's predictive ability, determined by systematically leaving out data points during model construction. | High R²cv values (e.g., 0.731) suggest the model is robust and not overfitted. nih.gov |

| F-statistic (Fisher's F-test) | Tests the overall significance of the regression model. | A high F-value (e.g., 21.103) indicates that the model is statistically significant. nih.gov |

| s² (Standard Deviation of Regression) | Measures the dispersion of the data points around the regression line. | A lower value indicates a better model fit. |

Virtual Screening and Lead Optimization through Advanced Computational Methods

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.neteurekaselect.com For a target relevant to this compound, virtual screening could be performed using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): If a set of active benzofuran analogs is known, a pharmacophore model or a QSAR model can be used as a filter to screen large compound databases. The goal is to find novel molecules that possess the key structural features required for activity.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to screen libraries of compounds. Each compound is docked into the active site of the target, and the best-scoring molecules are selected for further investigation.

Once initial "hits" are identified from virtual screening, the process of lead optimization begins. This involves designing and synthesizing analogs of the hit compounds with the aim of improving their potency, selectivity, and ADMET properties. Computational methods play a crucial role in this phase. For example, if a hit compound shows good potency but poor solubility, computational tools can be used to predict modifications that would enhance solubility without compromising binding affinity. Free energy perturbation (FEP) and other advanced simulation techniques can provide highly accurate predictions of the changes in binding affinity resulting from small chemical modifications, thereby guiding the synthetic chemistry efforts in a more efficient manner. researchgate.net The discovery and optimization of new benzofuran derivatives as inhibitors of the HIF-1 pathway for cancer therapy is an example where these computational approaches have been applied to guide the development of more potent compounds. nih.gov

Advanced Research Directions and Translational Perspectives for 2 Ethyl 3 Methyl 1 Benzofuran 5 Amine

Development of Next-Generation Benzofuran-Based Chemical Probes and Tools for Biological Research

The development of sophisticated chemical probes is essential for dissecting complex biological processes. The benzofuran (B130515) scaffold is a promising starting point for creating such tools due to its favorable physicochemical properties, including thermal stability and high quantum yields. nih.gov For a molecule like 2-Ethyl-3-methyl-1-benzofuran-5-amine, the primary amine group serves as a versatile chemical handle for modification.

Researchers can leverage this amine functionality to conjugate fluorophores, biotin (B1667282) tags, or photo-cross-linkers, thereby creating bespoke probes for various applications. For instance, modifying the benzofuran core could yield fluorescent probes to study cellular dynamics and molecular interactions in real-time. nih.gov The inherent fluorescence of some benzofuran derivatives can be tuned by adding different chromophore groups, making them suitable for both in vitro and in vivo imaging. nih.gov

| Probe Type | Potential Modification on Benzofuran Core | Research Application |

| Fluorescent Probes | Conjugation of a fluorophore (e.g., Dansyl chloride) to the 5-amine group. | Real-time imaging of cellular uptake and distribution; tracking interactions with specific biomolecules. nih.gov |

| Affinity-Based Probes | Attachment of a biotin tag via a linker to the 5-amine group. | Pull-down assays to identify protein binding partners and elucidate mechanisms of action. |

| Photoaffinity Probes | Introduction of a photo-reactive group (e.g., an azide (B81097) or diazirine) onto the benzofuran structure. | Covalent labeling and identification of specific cellular targets under UV irradiation. mdpi.com |

These chemical tools would be instrumental in identifying the biological targets of this compound and understanding its mode of action at a molecular level, paving the way for more targeted therapeutic development.

Mechanistic Elucidation of Novel Biological Activities

The benzofuran nucleus is a core component of compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govmdpi.com Derivatives of this compound could exhibit novel biological effects that warrant detailed mechanistic investigation.

Initial screening against diverse biological targets would be the first step. Should any significant activity be identified, a multi-pronged approach would be necessary to elucidate the underlying mechanism. For example, if the compound shows anticancer potential, studies would focus on its effects on cell cycle progression, apoptosis induction, and specific signaling pathways. nih.govnih.gov Molecular docking studies can provide valuable insights into how the compound might interact with specific protein targets, such as enzymes or receptors, guiding further experimental validation. researchgate.netmdpi.com

| Potential Biological Activity | Method for Mechanistic Study | Potential Molecular Target(s) |

| Anticancer | Cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V staining), Western blotting for key signaling proteins. nih.govnih.gov | Kinases, DNA gyrase, tubulin polymerization. mdpi.com |

| Antibacterial | Minimum Inhibitory Concentration (MIC) assays, bacterial cell morphology studies (electron microscopy). nih.gov | Bacterial enzymes (e.g., DNA gyrase), cell wall synthesis machinery. mdpi.combenthamscience.com |

| Anti-inflammatory | Measurement of inflammatory cytokine production (e.g., IL-6, TNF-α) in cell culture models. scienceopen.com | Cyclooxygenase (COX) enzymes, transcription factors (e.g., NF-κB). |

Unraveling the precise mechanisms of action is crucial for optimizing the compound's therapeutic potential and identifying potential biomarkers for patient stratification.

Strategies for Enhancing Selectivity and Efficacy in Defined Biological Systems

Once a biological activity is confirmed, the next challenge is to optimize the lead compound's selectivity and efficacy. For this compound, this would involve systematic chemical modifications and a deep understanding of its structure-activity relationship (SAR). nih.gov SAR studies reveal how different substituents on the benzofuran ring influence biological activity. For instance, research on other benzofurans has shown that the position and nature of substituents can dramatically alter potency and selectivity. mdpi.comnih.gov

Key strategies include:

Scaffold Modification: Altering the ethyl and methyl groups at the 2- and 3-positions could impact steric interactions with the target protein. nih.gov

Hybrid Molecule Synthesis: A powerful approach involves creating hybrid compounds by linking the benzofuran scaffold to another known pharmacophore. nih.gov This can lead to molecules with dual modes of action or improved targeting capabilities. For example, benzofuran-triazole or benzofuran-isatin conjugates have been explored as potent anticancer agents. nih.govnih.gov

These modifications aim to enhance interactions with the desired biological target while minimizing off-target effects, thereby improving the therapeutic index.

Integration with Chemoinformatics and Artificial Intelligence for Accelerated Discovery

Modern drug discovery heavily relies on computational tools to accelerate the process and reduce costs. nih.gov Chemoinformatics and artificial intelligence (AI) can play a pivotal role in the development of derivatives based on this compound. nih.gov

These technologies can be applied in several ways:

Virtual Screening: Large virtual libraries of benzofuran derivatives can be created and computationally screened against biological targets to identify promising candidates for synthesis. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure, guiding the design of more potent analogues. longdom.orgresearchgate.net

ADMET Prediction: AI-driven models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows researchers to prioritize candidates with favorable drug-like profiles early in the discovery pipeline, reducing the risk of late-stage failures. nih.govlongdom.org

| Computational Approach | Application in Benzofuran Research | Expected Outcome |

| Virtual High-Throughput Screening (vHTS) | Screening virtual libraries of benzofuran derivatives against known protein targets (e.g., kinases, proteases). nih.gov | Identification of hit compounds with high predicted binding affinity for further experimental testing. |

| Machine Learning (ML) Models | Training models on existing data for known benzofurans to predict anticancer or antimicrobial activity. researchgate.net | Prioritization of novel this compound derivatives with a higher probability of being active. |

| In Silico ADMET Profiling | Predicting properties like oral bioavailability, metabolic stability, and potential toxicity for designed analogues. longdom.org | Selection of candidates with better pharmacokinetic and safety profiles for synthesis. |

By integrating these computational methods, the design-make-test-analyze cycle can be significantly shortened, enabling a more efficient exploration of the chemical space around the this compound scaffold. nih.gov

Exploration of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in complex diseases like cancer. Exploring the synergistic effects of this compound derivatives with existing drugs could unlock new therapeutic strategies. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, which can lead to increased efficacy and reduced drug resistance.

The development of hybrid benzofuran molecules is one way to achieve a synergistic effect within a single molecule. nih.gov For instance, combining the benzofuran scaffold with moieties from known chemotherapeutic agents could result in compounds that target multiple pathways simultaneously. benthamscience.comnih.gov

Alternatively, derivatives of this compound could be co-administered with standard-of-care drugs. If the benzofuran derivative inhibits a pathway that confers resistance to the established drug, the combination could resensitize resistant cells. For example, if a benzofuran derivative is found to inhibit a specific efflux pump, it could be used alongside antibiotics to treat resistant bacterial infections. This approach requires systematic screening of drug combinations to identify synergistic interactions and subsequent in vivo studies to validate their therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for 2-Ethyl-3-methyl-1-benzofuran-5-amine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of benzofuran derivatives often involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, hexafluoropropan-2-ol (HFIP) can act as both solvent and catalyst in oxidative coupling reactions, as demonstrated in the synthesis of 5-methoxy-2-phenyl-2,3-dihydrobenzofuran using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant . To optimize yields for this compound, consider varying substituent positions (e.g., ethyl and methyl groups) and reaction parameters (temperature, solvent polarity). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating amine derivatives.

Advanced: How do steric and electronic effects of ethyl/methyl substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Steric hindrance from ethyl and methyl groups at positions 2 and 3 may reduce accessibility to the amine group at position 5. Computational modeling (e.g., DFT calculations) can predict electronic effects, while experimental validation via Suzuki-Miyaura coupling or Buchwald-Hartwig amination can test reactivity. For example, bulky ligands like XPhos may mitigate steric challenges. Compare results with unsubstituted benzofuran analogs to isolate substituent effects .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from ethyl/methyl groups.

- X-ray Crystallography: Resolve molecular packing and hydrogen-bonding patterns, as shown for related benzofuran-acetic acid derivatives .

- HRMS: Confirm molecular formula and fragmentation patterns.

Advanced: How can discrepancies in bioactivity data for benzofuran amines be resolved, particularly when comparing in vitro and in vivo results?

Methodological Answer:

Discrepancies may arise from metabolic instability, poor bioavailability, or assay-specific conditions. Conduct parallel studies:

Metabolic Profiling: Use liver microsomes to identify degradation products.

Physicochemical Analysis: Measure logP (via HPLC) and solubility to assess bioavailability.

Target Engagement Assays: Employ SPR or thermal shift assays to validate binding in physiological buffers. Reference pharmacological studies on benzofuran analogs for context .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor for byproducts like dihydrobenzofurans.

- Derivatization: Enhance sensitivity via CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene), which reacts with primary amines to form UV-active derivatives .

Advanced: How can computational models predict the interaction of this compound with serotonin receptors?

Methodological Answer:

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using receptor structures (e.g., 5-HT2A PDB:6WGT). Validate predictions with site-directed mutagenesis and functional assays (cAMP or calcium flux). Compare results to structural analogs like 5-APB, which show serotonergic activity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store under inert gas (argon) at -20°C in amber vials to prevent oxidation. Monitor degradation via TLC or NMR every 6 months. Avoid exposure to moisture, as amines are prone to hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of selective benzofuran amines for neurological targets?

Methodological Answer:

Systematically vary substituents (e.g., halogenation at position 5, alkyl chain length) and test affinity against a panel of receptors (e.g., 5-HT, dopamine D2). Use multivariate analysis (PCA or PLS) to correlate structural descriptors with activity. Reference SAR frameworks from psychoactive benzofurans like 6-APB .

Basic: What in vitro models are appropriate for preliminary toxicity screening of benzofuran amines?

Methodological Answer:

- Hepatotoxicity: Use HepG2 cells with MTT assays and CYP450 inhibition profiling.

- Cardiotoxicity: Employ hERG channel inhibition assays (patch-clamp or FLIPR).

- Genotoxicity: Conduct Ames tests with TA98 and TA100 strains .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in tracking metabolic pathways of this compound?

Methodological Answer:

Synthesize ¹⁵N-labeled analogs via reductive amination with ¹⁵NH4OAc. Use LC-MS/MS to trace metabolites in microsomal incubations or animal models. Compare fragmentation patterns to unlabeled controls for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.